molecular formula C21H18Cl2FN3O2 B10940213 [5-(2,4-Dichlorophenyl)-1,2-oxazol-3-yl][4-(2-fluorobenzyl)piperazin-1-yl]methanone

[5-(2,4-Dichlorophenyl)-1,2-oxazol-3-yl][4-(2-fluorobenzyl)piperazin-1-yl]methanone

Cat. No.: B10940213
M. Wt: 434.3 g/mol
InChI Key: LQZWZHMGHZAJQS-UHFFFAOYSA-N
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Description

[5-(2,4-DICHLOROPHENYL)-3-ISOXAZOLYL][4-(2-FLUOROBENZYL)PIPERAZINO]METHANONE: is a complex organic compound that features both isoxazole and piperazine moieties

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [5-(2,4-DICHLOROPHENYL)-3-ISOXAZOLYL][4-(2-FLUOROBENZYL)PIPERAZINO]METHANONE typically involves multi-step organic reactions. One common route includes the formation of the isoxazole ring followed by the introduction of the piperazine moiety. The reaction conditions often require the use of catalysts, controlled temperatures, and specific solvents to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction parameters are meticulously controlled. The use of automated systems for monitoring and adjusting reaction conditions is common to maintain consistency and efficiency in production.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, typically involving reagents such as hydrogen peroxide or other oxidizing agents.

    Reduction: Reduction reactions may be carried out using reducing agents like sodium borohydride.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by others under specific conditions.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogenating agents, nucleophiles.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce dechlorinated or defluorinated products.

Scientific Research Applications

Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals.

Biology: In biological research, it may be used to study the interactions of isoxazole and piperazine derivatives with biological targets.

Industry: In the industrial sector, it may be used in the synthesis of advanced materials or as an intermediate in the production of other complex molecules.

Mechanism of Action

The mechanism of action of [5-(2,4-DICHLOROPHENYL)-3-ISOXAZOLYL][4-(2-FLUOROBENZYL)PIPERAZINO]METHANONE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and physiological responses.

Comparison with Similar Compounds

Uniqueness: The uniqueness of [5-(2,4-DICHLOROPHENYL)-3-ISOXAZOLYL][4-(2-FLUOROBENZYL)PIPERAZINO]METHANONE lies in its specific substitution pattern and the combination of isoxazole and piperazine rings, which confer distinct chemical and biological properties compared to similar compounds.

Properties

Molecular Formula

C21H18Cl2FN3O2

Molecular Weight

434.3 g/mol

IUPAC Name

[5-(2,4-dichlorophenyl)-1,2-oxazol-3-yl]-[4-[(2-fluorophenyl)methyl]piperazin-1-yl]methanone

InChI

InChI=1S/C21H18Cl2FN3O2/c22-15-5-6-16(17(23)11-15)20-12-19(25-29-20)21(28)27-9-7-26(8-10-27)13-14-3-1-2-4-18(14)24/h1-6,11-12H,7-10,13H2

InChI Key

LQZWZHMGHZAJQS-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1CC2=CC=CC=C2F)C(=O)C3=NOC(=C3)C4=C(C=C(C=C4)Cl)Cl

Origin of Product

United States

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